Specific Scientific Field: Polymer Research
Summary of the Application: This compound has been used in the synthesis and characterization of thermo-sensitive terpolymer hydrogels for drug delivery applications. These hydrogels are based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm), and N-vinyl pyrrolidone (NVP).
Methods of Application or Experimental Procedures: The hydrogels were photopolymerised and characterised using 1-hydroxy-cyclohexylphenylketone (Irgacure 184) and 2-hydroxy-2-methyl-1-phenyl-propanone (Irgacure 2959) as light-sensitive initiators to initiate the reactions.
Results or Outcomes: The hydrogels exhibited a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio was increased.
4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine is a complex organic compound with the molecular formula and a molecular weight of approximately 415.04 g/mol. It features a pyridine ring substituted with a chloromethyl group and a dimethoxymethyl group, alongside a pyrrolidine moiety that is further modified with a tert-butyldimethylsilyloxy group. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in synthetic organic chemistry .
These reactions highlight the compound's versatility in synthetic pathways, particularly in drug development and organic synthesis .
4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine has been investigated for its biological activity, particularly as an inhibitor of fibroblast growth factor receptor 4 (FGFR4). FGFR4 plays a critical role in normal growth and tissue repair, making this compound a candidate for therapeutic applications in conditions where FGFR4 is implicated . Its potential as an anti-cancer agent has also been explored due to its ability to modulate signaling pathways associated with tumor growth and metastasis.
The synthesis of 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine typically involves several steps:
These methods allow for the selective introduction of functional groups while maintaining the integrity of the core structure .
This compound has several potential applications:
Interaction studies involving 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine have focused on its binding affinity to FGFR4. These studies typically utilize techniques such as surface plasmon resonance (SPR) or fluorescence polarization to assess how effectively the compound binds to the receptor and inhibits its activity. Such interactions are crucial for understanding its mechanism of action and potential therapeutic efficacy .
Several compounds share structural similarities with 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(Pyridin-2-yloxy)-piperidine | Contains a piperidine ring instead of pyrrolidine | Focused on neuroactive properties |
5-Chloro-2-methoxy-pyridine | Similar chloromethyl substitution | Used primarily in agrochemicals |
2-Amino-pyrimidine derivatives | Contains amino substitutions | Known for antiviral activities |
These compounds differ mainly in their biological activities and specific applications, highlighting the uniqueness of 4-((3-((Tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine as a targeted therapeutic agent against FGFR4 .